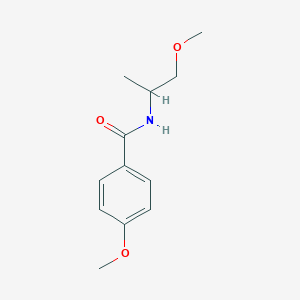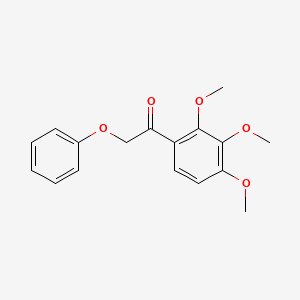![molecular formula C20H16ClN3O6S B5019737 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5019737.png)
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as MNK1/2 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide inhibits the activity of this compound/2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNA into protein. Inhibition of eIF4E phosphorylation leads to a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
Inhibition of this compound/2 activity by this compound has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also suppresses the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound/2, making it a useful tool for studying the role of this compound/2 in various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
The potential therapeutic applications of 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide are vast, and future research directions include evaluating its efficacy in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations for its delivery. Additionally, the identification of biomarkers that predict response to this compound/2 inhibition could aid in patient selection and improve clinical outcomes. Finally, the development of combination therapies that target multiple signaling pathways could enhance the efficacy of this compound/2 inhibition in cancer and other diseases.
Métodos De Síntesis
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This is then reacted with 4-methoxyaniline to form 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid, which is then further reacted with 2-nitroaniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of mitogen-activated protein kinase-interacting kinase (this compound/2), which is involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibition has been implicated in the suppression of tumor growth, reduction of inflammation, and improvement of cognitive function.
Propiedades
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-6-13(7-9-14)23-31(28,29)15-10-11-17(21)16(12-15)20(25)22-18-4-2-3-5-19(18)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUGPNYWZNFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5019660.png)
![(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5019666.png)

![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-N'-(4-nitrophenyl)urea](/img/structure/B5019694.png)
![(3-chloro-2-methylphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5019697.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5019734.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5019744.png)
![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5019748.png)
![4-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5019752.png)
